The synthesis of 5-fluoro-2-methyl-N-(pentan-3-yl)aniline can be achieved through several methods, primarily involving nucleophilic substitution reactions. One common approach is the alkylation of 5-fluoro-2-methylaniline with 3-pentyl halides in the presence of a strong base such as potassium hydroxide. This reaction typically occurs at elevated temperatures to facilitate the substitution process.
The reaction conditions often include:
The product can be purified through methods such as recrystallization or column chromatography, ensuring high yield and purity.
The molecular structure of 5-fluoro-2-methyl-N-(pentan-3-yl)aniline features:
The structural representation can be depicted using various notations:
5-Fluoro-2-methyl-N-(pentan-3-yl)aniline can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 5-fluoro-2-methyl-N-(pentan-3-yl)aniline involves its interaction with biological targets, such as enzymes and receptors. The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to specific targets.
Research indicates that compounds with similar structures exhibit antimicrobial and anticancer properties, suggesting that this compound may also have significant biological activity. Its mechanism likely involves:
The physical characteristics of 5-fluoro-2-methyl-N-(pentan-3-yl)aniline include:
Relevant chemical properties include:
Other physical properties such as boiling point, melting point, and density are often determined experimentally and may vary based on purity and specific conditions.
5-Fluoro-2-methyl-N-(pentan-3-yl)aniline has various applications in scientific research, particularly in:
The apelin receptor (APJ, official gene symbol APLNR) is a class A G-protein-coupled receptor (GPCR) discovered in 1993 through homology cloning with angiotensin AT1 receptors. Despite structural similarities (54% transmembrane homology), it does not bind angiotensin II. Its endogenous ligands are apelin peptides, derived from a 77-amino acid prepropeptide. Proteolytic processing yields active isoforms including apelin-36, apelin-17, and the predominant cardiovascular effector (Pyr¹)apelin-13. The receptor is widely expressed in vascular endothelium, cardiomyocytes, and hypothalamic nuclei regulating fluid homeostasis [5] [8].
APJ activation exerts multifaceted cardiovascular effects:
Table 1: Cardiovascular Functions of the Apelin-APJ System
| Physiological Process | Mechanism of Action | Pathophysiological Relevance |
|---|---|---|
| Vascular Tone Regulation | NO-dependent vasodilation; Direct smooth muscle contraction | Impaired vasoregulation in hypertension and HF |
| Cardiac Contractility | Gᵢ-mediated cAMP inhibition; Enhanced calcium sensitivity | Reduced inotropy in failing myocardium |
| Fluid Balance | Inhibition of vasopressin release from hypothalamic nuclei | Dysregulated volume status in HF and renal disease |
| Myocardial Remodeling | Angiogenesis promotion; Anti-fibrotic effects | Maladaptive remodeling post-MI and in chronic pressure overload |
Despite promising pharmacology, native apelin peptides face therapeutic limitations:
These limitations have driven the development of non-peptidic APJ agonists. Small molecules offer:1) Oral bioavailability enabling chronic dosing2) Extended plasma half-lives (>2 hours vs. minutes for peptides)3) Superior tissue distributionAs stated in recent research: "The short half-life [of apelin] restricts its use to infusion therapy. To identify a longer acting APJ agonist, we conducted a medicinal chemistry campaign, leading to the discovery of potent small-molecule APJ agonists" [6].
Table 2: Comparison of Peptide vs. Small-Molecule APJ Agonists
| Property | Peptide Agonists (e.g., (Pyr¹)apelin-13) | Small-Molecule Agonists |
|---|---|---|
| Molecular Weight | ~1,500 Da | 300-500 Da |
| Plasma Half-life | <5 minutes | >2 hours |
| Administration Route | Intravenous infusion | Oral |
| BBB Penetration | Negligible | Moderate to high |
| Synthetic Complexity | High (multiple chiral centers) | Moderate |
| Stability to Proteases | Low | High |
The compound 5-fluoro-2-methyl-N-(pentan-3-yl)aniline (CAS: 1019568-79-6; CID 28478077; MW: 195.28 g/mol; Formula: C₁₂H₁₈FN) serves as a critical synthetic intermediate for advanced APJ agonists. Its design incorporates key pharmacophoric elements mimicking apelin's C-terminal segment:
Strategic Structural Features:
Physicochemical Properties:
The compound's synthesis typically involves nucleophilic substitution between 5-fluoro-2-methylaniline and 3-pentanone under reductive amination conditions. Its utility lies in enabling rapid diversification: the aniline nitrogen serves as a point for sulfonylation or acylation, while the aromatic ring undergoes electrophilic substitutions to append additional pharmacophores. This versatility has positioned it as a key scaffold in medicinal chemistry programs targeting APJ, exemplified by Amgen’s discovery of clinical candidates that mimic apelin-13’s C-terminal pharmacology while conferring oral bioavailability [6] [7].
Table 3: Key Properties of 5-Fluoro-2-methyl-N-(pentan-3-yl)aniline
| Property | Value | Significance in Drug Design |
|---|---|---|
| Molecular Formula | C₁₂H₁₈FN | Optimal size for GPCR ligands |
| Molecular Weight | 195.28 g/mol | Adherence to Lipinski guidelines |
| Calculated LogP | 3.73 | Balanced lipophilicity for absorption |
| Topological PSA | 12.03 Ų | Facilitates membrane permeation |
| H-Bond Donors | 1 | Reduces metabolic vulnerability |
| H-Bond Acceptors | 1 (F atom) | Enhances metabolic stability |
| Rotatable Bonds | 4 | Modulates conformational flexibility |
| Chiral Centers | 1 (pentan-3-yl carbon) | Enables stereoselective receptor interactions |
CAS No.: 18016-80-3
CAS No.: 14970-71-9
CAS No.:
CAS No.:
CAS No.: 18455-58-8
CAS No.: 73575-12-9